molecular formula C13H21NO4 B13507333 Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate

Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate

Cat. No.: B13507333
M. Wt: 255.31 g/mol
InChI Key: AQMLNLXSWYNNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate (CAS: 2639451-87-7) is a morpholine-based compound featuring a tert-butyl ester group, a cyclopropyl substituent, and a formyl moiety at the 3-position of the morpholine ring. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The compound is characterized by its Smiles string CC(C)(C)OC(=O)N1CCOCC1(C=O)C1CC1, which highlights the morpholine backbone, cyclopropyl ring, and formyl group. This structure suggests utility as a synthetic intermediate in pharmaceutical or agrochemical research, leveraging the reactivity of the formyl group and the stability of the tert-butyl ester under basic conditions.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-7-17-9-13(14,8-15)10-4-5-10/h8,10H,4-7,9H2,1-3H3

InChI Key

AQMLNLXSWYNNBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1(C=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl group (-CHO) at the 3-position undergoes oxidation to yield a carboxylic acid (-COOH). This reaction is critical for functional group transformations, particularly in applications requiring acidic moieties.

Reaction Conditions Product Key Observations
OxidationOxidizing agents (e.g., KMnO₄)3-Cyclopropyl-3-carboxymorpholine-4-carboxylateConverts aldehyde to carboxylic acid

Grignard Reaction

The formyl group reacts with organometallic reagents like methylmagnesium bromide (MeMgBr) under controlled conditions to form secondary alcohols. This reaction highlights the compound’s utility in organic synthesis for installing hydroxyl groups.

Reaction Conditions Product Yield Key Observations
Grignard additionMeMgBr (1.5M in THF), 0–20°CTert-butyl 3-cyclopropyl-3-(1-hydroxyethyl)morpholine-4-carboxylate97.7% Aldehyde converted to alcohol via nucleophilic addition

Reductive Amination

The formyl group participates in reductive amination with amines, facilitated by sodium triacetoxyborohydride (STAB-H). This reaction is useful for forming amine derivatives, which are valuable in medicinal chemistry.

Reaction Conditions Product Yield Key Observations
Reductive aminationSTAB-H, DCM, rt, 17 hPiperazinyl derivativesN/A Formation of imine intermediates stabilized via hydride transfer

Boc Deprotection

The tert-butyl ester (Boc group) at the 4-position is cleaved under acidic conditions (e.g., TFA) to release the carboxylic acid. This step is essential for unmasking the carboxylate functionality in subsequent reactions.

Reaction Conditions Product Key Observations
Boc deprotectionTFA or acidic conditions3-Cyclopropyl-3-formylmorpholine-4-carboxylic acidAcidic cleavage of tert-butyl ester

Coupling Reactions

The compound’s formyl group can engage in cross-coupling reactions, such as with alkyne derivatives under copper catalysis. These reactions enable the synthesis of complex heterocycles.

Reaction Conditions Product Key Observations
Sonogashira couplingCuI, aqueous dimethylamine, sonicationAlkyne-coupled derivativesFormation of C-C bonds via metal-mediated catalysis

Functional Group Transformations

The cyclopropyl substituent and morpholine ring provide additional sites for reactivity. For example, the cyclopropyl group can undergo ring-opening reactions under specific conditions, while the morpholine ring may participate in nucleophilic substitutions.

Scientific Research Applications

Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various receptors and signaling pathways, modulating their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with two structurally related analogs:

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1) .

tert-Butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate (CAS: 1787250-39-8) .

Research and Industrial Relevance

  • Target Compound: Potential applications include catalytic asymmetric synthesis or as a precursor for bioactive molecules (e.g., kinase inhibitors) due to its rigid cyclopropyl moiety.
  • Pyrrolidine Analog : Used in chiral pool synthesis for pharmaceuticals targeting CNS disorders, leveraging the pyrrolidine ring’s conformational flexibility .
  • Morpholine Analog : Employed in peptide mimetics or polymer chemistry, where ester hydrolysis kinetics are critical .

Critical Analysis of Research Findings

  • Structural Diversity : The morpholine ring in the target compound and CAS 1787250-39-8 provides a balance of rigidity and solubility, whereas the pyrrolidine analog’s aromatic substituents enhance lipophilicity .
  • Functional Group Trade-offs : The formyl group (target) offers higher reactivity than the hydroxymethyl (pyrrolidine analog) or ester (morpholine analog) groups, but requires careful handling to prevent undesired side reactions.
  • Data Gaps : Physicochemical parameters (e.g., melting point, solubility) for all three compounds are underreported, limiting industrial scalability assessments.

Biological Activity

Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H19NO4
Molecular Weight : 251.30 g/mol
CAS Number : 142929-48-4

The compound features a morpholine ring, which is known for its ability to interact with biological targets, potentially influencing various cellular processes.

Research indicates that this compound may exhibit enzyme inhibitory activity , particularly against cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells.

Key Findings

  • CDK Inhibition : The compound has shown significant inhibitory effects on CDK4, with an IC50 value of approximately 0.90 µg/mL, suggesting its potential as an anticancer agent by disrupting the phosphorylation of retinoblastoma protein (Rb) and subsequently affecting E2F transcription factors .
  • Cytotoxicity : In vitro studies demonstrated that at concentrations near the GI50 (14 ng/mL for HCT116 cells), the compound can effectively inhibit cell proliferation, indicating its potential utility in cancer therapy .

Biological Activity Data

Activity Value Cell Line Tested
IC50 for CDK40.90 µg/mLVarious
GI5014 ng/mLHCT116
Cytotoxic EffectSignificant at low concentrationsPC6, HCT116

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of this compound exhibited enhanced enzyme inhibitory activity compared to the parent compound. This suggests that structural modifications can optimize biological activity .
  • Mechanistic Insights : Docking studies revealed that the compound binds effectively within the ATP-binding pocket of CDK4, forming multiple hydrogen bonds that stabilize the interaction. This binding mechanism is critical for its inhibitory action on the kinase activity .
  • Pharmacokinetic Considerations : The lipophilicity of the compound poses challenges for oral bioavailability; modifications may be necessary to improve solubility and absorption profiles for therapeutic applications .

Q & A

Q. What are common synthetic routes for Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate?

The synthesis typically involves:

  • Esterification : Introducing the tert-butyl group via carbamate formation using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Cyclopropane Introduction : Employing cyclopropanation reagents like Simmons-Smith (Zn-Cu/CH₂I₂) or transition-metal-catalyzed methods .
  • Formylation : Utilizing Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the morpholine nitrogen .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating intermediates and final products.

Q. Which analytical techniques are used to confirm the structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detection of carbonyl (C=O) and formyl (CHO) stretches (e.g., ~1700 cm⁻¹ for carbamate, ~2800 cm⁻¹ for CHO) .

Q. What safety protocols should be followed during synthesis?

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of volatile intermediates (e.g., POCl₃) .
  • Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Waste Disposal : Neutralize acidic/basic by-products before disposal; consult institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-morpholine derivatives) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with Pd or Rh catalysts for cyclopropane formation .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., SHELXL refinement) .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and torsional angles .

Q. How can the reactivity of the formyl group be leveraged in further functionalization?

  • Nucleophilic Additions : React with Grignard reagents or amines to form secondary alcohols or imines .
  • Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting CHO to a boronate ester .
  • Reduction : Selective reduction to CH₂OH using NaBH₄/CeCl₃ for alcohol intermediates .

Q. What methods mitigate hazards from reactive by-products during synthesis?

  • In Situ Quenching : Neutralize POCl₃ with cold NaHCO₃ solution before workup .
  • Continuous Flow Systems : Minimize exposure to toxic intermediates (e.g., diazomethane) .
  • Real-Time Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect hazardous accumulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.